4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPHPBVUZLQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis broadly follows two key steps:
- Step 1: Construction of the pyrazolo[1,5-a]pyrazine core
- Step 2: Introduction of the 1,4-diazepane substituent at the 4-position
This approach leverages the reactivity of halogenated or activated pyrazolo[1,5-a]pyrazine intermediates, which undergo nucleophilic substitution or coupling reactions with diazepane or its derivatives.
Preparation of Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized by cyclization reactions involving pyrazole derivatives and pyrazine precursors. One reported method includes:
Reaction of 4-chloropyrazolo[1,5-a]pyrazines with nucleophiles such as cyanoacetate esters to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles as intermediates. This involves formation of an ylidene intermediate followed by annulation to the fused ring system under mild conditions.
Microwave-assisted one-step, solvent-free reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amino alcohols or amines to yield substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones, demonstrating efficient ring construction and functionalization.
Representative Reaction Conditions and Yields
Detailed Research Findings
Microwave-Assisted Synthesis: The use of microwave irradiation accelerates the cyclization and substitution steps, enabling solvent-free, one-step synthesis of pyrazolo[1,5-a]pyrazine derivatives with various amines, including diazepane analogs, yielding good product purity and yield.
Structural Confirmation: Products are characterized by IR, ^1H NMR, mass spectrometry, and X-ray crystallography to confirm the fused ring system and substitution pattern.
Biological Relevance: These compounds, including 4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine derivatives, show promising biological activities such as mTOR inhibition and anticancer properties, underscoring the importance of efficient synthetic access.
Synthetic Challenges: The seven-membered diazepane ring introduces steric and electronic considerations that require optimization of reaction conditions to achieve selective substitution without side reactions or ring opening.
Summary Table of Preparation Methods
| Method Type | Key Reaction | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | 4-Halopyrazolo[1,5-a]pyrazine + 1,4-diazepane | Direct, straightforward, moderate to high yields | Requires halogenated intermediate; possible side reactions |
| Microwave-Assisted Cyclization | Pyrazole derivatives + amines under microwave | Rapid, solvent-free, good yields | Equipment needed; scale-up challenges |
| Catalytic Cross-Coupling | Pd-catalyzed amination (potential) | Mild conditions, selective | Less documented for this specific compound |
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced analogs .
Scientific Research Applications
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
A. Pyrazolo[1,5-a]pyrimidines
- Core Structure : Pyrazolo[1,5-a]pyrimidines replace the pyrazine ring with a pyrimidine, altering electronic properties and hydrogen-bonding capacity.
- Biological Activity: These compounds are established kinase inhibitors (e.g., KDR, AMP phosphodiesterase) and antitrypanosomal agents .
- Key Differences : The pyrimidine core provides a pyridine-like nitrogen arrangement, which may enhance binding to ATP pockets in kinases compared to the pyrazine core in the target compound .
B. Pyrazolo[1,5-a]quinoxalines
- Core Structure: The quinoxaline moiety introduces two additional nitrogen atoms, increasing aromaticity and planarity.
- Biological Activity : These derivatives exhibit potent TLR7 antagonism (IC50 = 8.2–10 µM) with specificity over TLR8 .
- Substituent Effects : Optimal activity is achieved with alkyl chains of 4–5 carbons (e.g., butyl/isobutyl groups), suggesting that the diazepane substituent in the target compound may similarly modulate receptor interactions .
C. Pyrazolo[5,1-c][1,2,4]triazines
- Biological Activity: Known for antitumor activity, particularly against colon and breast carcinomas .
Pharmacological and Physicochemical Properties
Therapeutic Potential
- Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines inhibit kinases like KDR (IC50 < 1 µM in some cases) , suggesting the target compound’s pyrazine core could similarly target kinase ATP-binding pockets.
- Neurodegenerative Diseases: Pyrazolo[1,5-a]pyridines (structurally related) inhibit ERK2 in nanomolar ranges, highlighting the scaffold’s relevance in neurodegeneration .
Biological Activity
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and applications in various fields.
Overview of the Compound
Chemical Structure and Properties
- Chemical Name: this compound
- Molecular Formula: CHN
- CAS Number: 1707394-43-1
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a diazepane ring, which may enhance its interaction with biological targets due to the flexibility and spatial arrangement provided by the diazepane moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The compound's structure allows it to fit into active sites or binding pockets of these targets, modulating their activity. This interaction can lead to various biological effects depending on the specific pathways involved.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Study Findings: A related pyrazolo compound demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involved increased apoptosis through caspase activation and modulation of key proteins like p53 and Bax .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. The interaction with specific enzymes could lead to therapeutic effects in diseases where these enzymes play a crucial role. For example, pyrazolo derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is significant in cancer therapy due to its role in DNA repair mechanisms .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes. Common methods include:
- Cyclization Reactions: Reacting appropriate precursors under controlled conditions.
- Optimization Techniques: Utilizing continuous flow reactors and advanced purification techniques such as chromatography to enhance yield and purity.
Medicinal Chemistry
The unique structure of this compound makes it a valuable building block for synthesizing more complex molecules aimed at targeting specific biological pathways. Its potential applications include:
- Drug Development: As a lead compound for new pharmaceuticals targeting enzymes or receptors involved in various diseases.
Material Science
Beyond medicinal applications, this compound's structural properties may allow it to be utilized in materials science for developing new materials with specific characteristics.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Notable Features |
|---|---|---|
| 1-(Pyrazolo[1,5-a]pyrimidin-4-yl)piperidin-3-amine | Pyrazolo-pyrimidine derivative | Exhibits anticancer properties |
| 2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-3-amine | Methyl-substituted pyrazole | Potentially enhanced biological activity |
| 3-Amino-pyrazolo[1,5-a]pyrimidine | Amino-substituted derivative | Known for antimicrobial effects |
These compounds highlight the diversity within the pyrazole family while showcasing the unique aspects of this compound due to its diazepane substitution.
Q & A
Basic: What are the common synthetic routes for 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine derivatives?
A foundational approach involves sequential functionalization of the pyrazolo[1,5-a]pyrazine core. For example, 4-chloro intermediates (e.g., 2a ) are synthesized via solvent thermolysis, followed by nucleophilic substitution with diazepane derivatives. Methylation, bromination, or nitration at position 3 or 7 can be achieved using reagents like dimethyl sulfate, Br₂, or HNO₃/H₂SO₄ . Advanced derivatives often employ coupling reactions (e.g., with silylformamidine) in non-polar solvents (e.g., benzene) under inert conditions .
Basic: How is the molecular structure confirmed for pyrazolo[1,5-a]pyrazine derivatives?
Structural characterization relies on ¹H/¹³C NMR and mass spectrometry . For instance, ¹H NMR of 3-nitro derivatives (e.g., 2g ) shows distinct aromatic proton splitting patterns (δ 8.5–9.0 ppm) and nitro group deshielding. ¹³C NMR confirms carbonyl carbons (e.g., δ 160–165 ppm for ester groups). High-resolution mass spectrometry (HRMS) validates molecular formulas, with deviations <2 ppm between calculated and observed values .
Advanced: How is regioselective functionalization at position 7 achieved?
Regioselectivity is controlled by steric and electronic factors. For example, Vilsmeier-Haack formylation selectively targets position 7 due to the electron-rich nature of the pyrazine ring. In 3-nitro derivatives (2g) , the nitro group deactivates position 3, directing electrophiles to position 7. Silylformamidine coupling in benzene at 60°C further modifies this position without side reactions .
Advanced: How are contradictions in spectroscopic data resolved between computational and experimental results?
Discrepancies in NMR shifts (e.g., δ ±0.3 ppm) may arise from solvent effects or conformational flexibility. Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate spectra in the same solvent. Compare experimental coupling constants (J values) with computational predictions to identify rotameric equilibria or proton exchange processes .
Advanced: How to design experiments to evaluate biological activity of these derivatives?
Screen for kinase inhibition or antiviral activity using in vitro assays . For example:
- Kinase inhibition : Test compounds against recombinant kinases (e.g., EGFR, BRAF) at 1–10 µM concentrations, using ATP-coupled luminescence assays .
- Antiviral activity : Use SARS-CoV-2 3CLpro protease inhibition assays with fluorescence resonance energy transfer (FRET) substrates .
Basic: What solvents and catalysts optimize pyrazolo[1,5-a]pyrazine synthesis?
- Solvents : Benzene for coupling reactions, ethanol/water for green synthesis (ultrasound-assisted), and DMF for polar intermediates .
- Catalysts : KHSO₄ for alkyne cycloadditions, Ce(SO₄)₂ for nitrations, and piperidine for condensation reactions .
Advanced: What eco-friendly methods are available for synthesizing these compounds?
Ultrasound irradiation in aqueous ethanol reduces reaction times (1–3 hrs vs. 24 hrs) and improves yields (75–90%). For example, KHSO₄-catalyzed cyclization of aminopyrazoles with alkynes under ultrasound achieves 85% yield .
Advanced: How is stereochemistry confirmed in chiral derivatives?
Use X-ray crystallography (e.g., for methyl 7-methoxy derivatives) or vibrational circular dichroism (VCD) . For diastereomers, compare experimental and computational NOESY/ROESY cross-peaks .
Advanced: What role does computational chemistry play in synthesis design?
Molecular docking predicts binding modes to biological targets (e.g., 3CLpro protease), guiding structural modifications. DFT calculates transition-state energies to optimize reaction pathways (e.g., intramolecular Ullmann coupling) .
Basic: What are key considerations for scaling up synthesis?
- Solvent recovery : Use distillation for benzene or ethanol.
- Catalyst recycling : Filter and reuse KHSO₄ or Ce(SO₄)₂.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., from hexane for crystalline intermediates) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
